molecular formula C13H11ClO5 B2476889 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 919727-59-6

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B2476889
CAS No.: 919727-59-6
M. Wt: 282.68
InChI Key: RBCIBAOQWYJWNV-UHFFFAOYSA-N
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Description

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-7-methoxy-4-methylcoumarin. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Halogenation: The methyl group at the 4-position of the coumarin ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through a Friedel-Crafts acylation reaction using acetic anhydride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl or hydroxyl groups.

    Reduction: Formation of 2-(6-chloro-7-methoxy-4-methyl-2-hydroxy-2H-chromen-3-yl)acetic acid.

    Substitution: Formation of 2-(6-amino-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid.

Scientific Research Applications

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving chromen-2-one derivatives.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

    2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid: Lacks the chloro group, resulting in different reactivity and biological activity.

    2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

Uniqueness

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to the presence of both chloro and methoxy groups, which enhance its chemical reactivity and biological activity

Properties

IUPAC Name

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5/c1-6-7-3-9(14)11(18-2)5-10(7)19-13(17)8(6)4-12(15)16/h3,5H,4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCIBAOQWYJWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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